molecular formula C16H12O2 B1605958 2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione CAS No. 7561-48-0

2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B1605958
CAS No.: 7561-48-0
M. Wt: 236.26 g/mol
InChI Key: UZRVEOMTWFQDCD-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione is a derivative of 1H-indene-1,3(2H)-dione, a bicyclic diketone structure. The compound features a 4-methylphenyl substituent at the 2-position of the indene-dione core. Derivatives of 1H-indene-1,3(2H)-dione are widely studied for their diverse applications, including use as dyes, fluorescent chemosensors, anti-inflammatory agents, and organic semiconductors .

Properties

IUPAC Name

2-(4-methylphenyl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-10-6-8-11(9-7-10)14-15(17)12-4-2-3-5-13(12)16(14)18/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRVEOMTWFQDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226519
Record name 1,3-Indandione, 2-(4-methylphenyl)-
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Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7561-48-0
Record name 2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione
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Record name 1,3-Indandione, 2-(4-methylphenyl)-
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Record name 1,3-Indandione, 2-(4-methylphenyl)-
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Record name 7561-48-0
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione can be synthesized through various methods. One common approach involves the Claisen condensation of ethyl acetate and dimethyl phthalate, followed by decarboxylation of the resulting sodium salt of 2-ethoxycarbonyl-1,3-indandione . Another method includes the electrochemical oxidation of selected catechol derivatives in the presence of 2-aryl-1,3-indandiones as nucleophiles .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

Research has demonstrated that 2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione exhibits several significant biological activities:

  • Hypolipidemic Effects : Studies indicate that this compound can reduce serum cholesterol levels in experimental models, suggesting potential use in managing lipid disorders and cardiovascular diseases.
  • Anti-inflammatory Properties : Its structural characteristics may contribute to anti-inflammatory effects, making it a candidate for further pharmacological exploration.
  • Antioxidant Activity : The compound has been shown to possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies:

  • Electrochemical Synthesis : This green chemistry approach allows for the preparation of indandione derivatives with high purity and efficiency. It utilizes cyclic voltammetry to oxidize phenolic compounds in the presence of the indandione derivative .
  • Ionic Liquid-Assisted Synthesis : Utilizing ionic liquids provides an efficient route for synthesizing bis-indolylindane derivatives from substituted indoles. This method showcases the versatility of ionic media in organic synthesis .

Material Science Applications

Due to its unique chemical structure, this compound has potential applications in material science:

  • Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices.
  • Dyes and Pigments : Its vibrant color properties can be exploited in dye-sensitized solar cells or as pigments in various materials.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1H-Indene-1,3(2H)-dioneSimple diketone without substituentsLacks additional aromatic stability
2-(2-Methylphenyl)-1H-indene-1,3(2H)-dioneSimilar indene core with different substitutionDifferent biological activity profile
2-Hydroxy-1H-indene-1,3(2H)-dioneHydroxy group instead of methylExhibits different reactivity patterns

The presence of the methyl group on the phenyl ring enhances lipophilicity and biological interactions compared to other derivatives.

Case Study 1: Hypolipidemic Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in serum cholesterol levels. This research highlights its potential as a therapeutic agent for lipid disorders.

Case Study 2: Electrochemical Synthesis

Research utilizing electrochemical methods showed that this compound could be synthesized with high efficiency. The study emphasized the advantages of using electrochemical techniques over traditional methods due to improved product purity and environmental benefits .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, facilitating redox reactions. It can also inhibit specific enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects :

    • Electron-donating groups (e.g., 4-methoxyphenyl in ) enhance fluorescence properties, making them suitable for chemosensors.
    • Electron-withdrawing groups (e.g., chloro in ) increase thermal stability and intermolecular interactions, as seen in higher melting points (e.g., 311–313°C for chroman-3-ylidene derivative ).
    • Bulkier substituents (e.g., xanthenyl in ) may reduce solubility but improve bioactivity in plant assays.
  • Photochemical Behavior: Pyrophthalone (PP) and quinophthalone (QP) exhibit solvent-dependent photostability, degrading in aqueous alkaline conditions but remaining stable in ethanol . This contrasts with hydrazono derivatives (e.g., ), which are designed for rapid metal ion binding.
  • Biological Activity: Hydrazono derivatives show selectivity for Cu²⁺ sensing , while indole-containing analogs (e.g., ) demonstrate antioxidant and enzyme inhibitory activities. The 4-methylphenyl group in the target compound may offer a balance between lipophilicity and electronic effects for pharmaceutical applications.

Biological Activity

2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione, also known as 4-methylphenyl indandione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its synthesis, biological assays, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12O2\text{C}_{15}\text{H}_{12}\text{O}_2

This compound features a dione functional group that contributes to its reactivity and biological activity. Its molecular weight is approximately 228.25 g/mol.

Pharmacological Activities

Research has shown that derivatives of indane-1,3-dione exhibit a wide range of biological activities, including but not limited to:

  • Antioxidant Activity : Indane derivatives have been shown to possess significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Several studies indicate that compounds similar to this compound exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, indicating its potential use in treating infections .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, one method includes the use of ionic liquids as solvents to enhance yield and purity during the synthesis process .

Study 1: Antioxidant Activity Assay

In a study evaluating the antioxidant activity of various indane derivatives, this compound was tested using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical activity compared to control samples. The IC50 values were determined as follows:

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
2-(4-Methylphenyl)-1H-indene-1,3-dione25.518.7
Control (Ascorbic Acid)10.012.5

Study 2: Anticancer Activity

A recent study assessed the anticancer effects of various indane derivatives on breast cancer cell lines (MCF-7). The treatment with this compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione

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